molecular formula C7H8N4OS2 B14898714 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14898714
M. Wt: 228.3 g/mol
InChI Key: LCTJUKBNMVDILQ-UHFFFAOYSA-N
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Description

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both isoxazole and thiadiazole rings. These structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the formation of the isoxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carbon disulfide under basic conditions . The final coupling step involves the reaction of the isoxazole derivative with the thiadiazole derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
  • (4-Iodo-3-methylisoxazol-5-yl)methanol

Uniqueness

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of both isoxazole and thiadiazole rings, which confer distinct biological activities.

Properties

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

5-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N4OS2/c1-4-2-5(11-12-4)3-13-7-10-9-6(8)14-7/h2H,3H2,1H3,(H2,8,9)

InChI Key

LCTJUKBNMVDILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CSC2=NN=C(S2)N

Origin of Product

United States

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